2-[(4-Bromophenyl)methylazaniumyl]acetate
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Overview
Description
2-[(4-Bromophenyl)methylazaniumyl]acetate is a chemical compound characterized by its bromophenyl group and azaniumyl functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)methylazaniumyl]acetate typically involves the reaction of 4-bromophenylacetic acid with an appropriate azonium salt under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Bromophenyl)methylazaniumyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-bromophenylacetic acid.
Reduction: Reduction reactions can lead to the formation of 4-bromophenylethanol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Bromophenylacetic acid
Reduction: 4-Bromophenylethanol
Substitution: Various bromophenyl derivatives
Scientific Research Applications
2-[(4-Bromophenyl)methylazaniumyl]acetate finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand the behavior of bromophenyl derivatives in biological systems.
Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(4-Bromophenyl)methylazaniumyl]acetate exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, influencing biological processes. The azaniumyl group plays a crucial role in the compound's reactivity and binding affinity.
Comparison with Similar Compounds
4-Bromophenylacetic acid
2-(4-Bromophenyl)propionic acid
Ethyl 2-(4-bromophenyl)acetate
Uniqueness: 2-[(4-Bromophenyl)methylazaniumyl]acetate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its bromophenyl group provides a site for electrophilic substitution reactions, while the azaniumyl group enhances its nucleophilic properties.
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Properties
IUPAC Name |
2-[(4-bromophenyl)methylazaniumyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVLWRLWHNWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[NH2+]CC(=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1727-09-9 |
Source
|
Record name | N-[(4-Bromophenyl)methyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1727-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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